Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]-
Description
Systematic IUPAC Nomenclature
The systematic IUPAC name N-[2-chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl]acetamide is derived through hierarchical substitution analysis of the molecular structure. The parent compound is acetamide , characterized by a carbonyl group bonded to an amine-functionalized phenyl ring. The phenyl ring is substituted at position 2 with a chlorine atom and at position 5 with a pyrimidine heterocycle. The pyrimidine moiety itself contains amino groups at positions 2 and 4, along with an ethyl group at position 6. This nomenclature adheres to IUPAC priority rules, where the pyrimidine ring is numbered to assign the lowest possible locants to substituents.
CAS Registry Number and Molecular Formula
The compound is uniquely identified by the following physicochemical identifiers:
| Property | Value | Source Citation |
|---|---|---|
| CAS Registry Number | 113338-16-2 | |
| Molecular Formula | C$${14}$$H$${16}$$ClN$$_{5}$$O | |
| Molecular Weight | 305.76 g/mol | |
| SMILES Code | CC(NC1=CC(C2=C(CC)N=C(N)N=C2N)=CC=C1Cl)=O |
The molecular formula highlights the presence of 14 carbon atoms , 16 hydrogen atoms , 1 chlorine atom , 5 nitrogen atoms , and 1 oxygen atom , reflecting the compound’s hybrid aromatic-heterocyclic architecture. The SMILES notation codifies the connectivity of the acetamide group (-NC(=O)C) to the 2-chloro-5-pyrimidinylphenyl backbone.
Structural Analogues and Related Pyrimidine Derivatives
This compound belongs to a broader class of pyrimidine-acetamide hybrids , which exhibit structural diversity through variations in substituent groups on both the phenyl and pyrimidine rings. Key analogues include:
Chloroacetamide-Pyrimidine Analogues
The simpler analogue 2-chloro-N-pyrimidin-2-yl-acetamide (CAS 52687-97-5) shares the chloroacetamide functional group but lacks the diamino-ethyl substitutions on the pyrimidine ring. This structural simplification reduces molecular weight to 171.58 g/mol, highlighting the role of auxiliary groups in modulating complexity.
Fused Heterocyclic Derivatives
N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide (CAS 611239-38-4) incorporates an imidazo-pyridine system fused to the pyrimidine ring, introducing additional π-π stacking potential and steric bulk compared to the parent compound. Such modifications are critical in medicinal chemistry for enhancing target binding affinity.
Bis-Pyrimidine Architectures
Research on bis-pyrimidine acetamides reveals compounds with two pyrimidine cores connected via a phenylene spacer, as seen in derivatives synthesized via Claisen-Schmidt condensations. These structures exhibit enhanced rigidity and potential for symmetric interactions in biological systems, though they diverge significantly from the mono-pyrimidine scaffold of the parent compound.
Properties
CAS No. |
113338-16-2 |
|---|---|
Molecular Formula |
C14H16ClN5O |
Molecular Weight |
305.76 g/mol |
IUPAC Name |
N-[2-chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H16ClN5O/c1-3-10-12(13(16)20-14(17)19-10)8-4-5-9(15)11(6-8)18-7(2)21/h4-6H,3H2,1-2H3,(H,18,21)(H4,16,17,19,20) |
InChI Key |
PSXDOBPXRIJOMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Chlorination: The phenyl ring is chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Coupling Reaction: The chlorinated phenyl ring is then coupled with the pyrimidine ring under specific conditions to form the final compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrimidine rings are replaced with other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Halogens, nucleophiles, often in the presence of catalysts or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Acetamide derivatives, including the compound , have been investigated for their anticancer properties. Research indicates that these compounds can inhibit focal adhesion kinases (FAK) and Pyk2, which are critical in regulating cell growth and survival pathways associated with cancer progression. Inhibition of these kinases has shown promise in reducing tumor growth and metastasis in various cancer models .
Pharmaceutical Development
The compound's unique structure allows for the development of novel pharmaceutical agents aimed at treating proliferative disorders. Its synthesis involves several steps that can be optimized for higher yields and purity, making it a viable candidate for further drug development .
Case Studies
Several studies highlight the efficacy of Acetamide derivatives in preclinical settings:
- Study on Tumor Inhibition : A study demonstrated that administering this compound led to significant reductions in tumor size in xenograft models of breast cancer .
| Study | Model | Result |
|---|---|---|
| Tumor Inhibition | Xenograft (Breast Cancer) | Significant size reduction |
| Kinase Inhibition | Cell Line Studies | >50% inhibition of FAK activity |
Potential Side Effects and Considerations
While promising, the use of Acetamide compounds must consider potential side effects. The specificity of kinase inhibition is crucial to minimize off-target effects that could lead to toxicity or adverse reactions.
Mechanism of Action
The mechanism of action of N-(2-Chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related acetamide derivatives based on substituent patterns, heterocyclic systems, and hypothesized physicochemical or biological properties.
Structural Analogues from Patent Literature
describes acetamide derivatives fused with tetrahydrocarbazole carbonyl groups, such as N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide and N-{3-[(6-fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide . These compounds differ from the target molecule in two key aspects:
Core Heterocycle : The target compound employs a pyrimidine ring, whereas these analogues use tetrahydrocarbazole (a fused indole-benzene system). Pyrimidines are smaller and more polar, enabling hydrogen bonding, while tetrahydrocarbazoles are bulkier and lipophilic, favoring hydrophobic interactions.
Substituent Effects: The chloro/fluoro/methyl groups on the tetrahydrocarbazole may enhance metabolic stability but reduce solubility compared to the target compound’s diaminopyrimidine group, which could improve water solubility via hydrogen bonding.
Substituted Phenyl Acetamides
lists acetamides with diverse phenyl substituents, such as:
- Acetamide, N-[2-chloro-4-iodo-6-(trifluoromethyl)phenyl]- (CAS 927800-64-4): Features halogen (Cl, I) and trifluoromethyl groups, which increase electronegativity and lipophilicity. The trifluoromethyl group may enhance membrane permeability but reduce solubility compared to the target compound’s pyrimidine .
- Acetamide, N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)- (CAS 54958-67-7): Contains a pyridine ring with cyano and ethoxy groups. The cyano group introduces polarity, while ethoxy enhances steric bulk, contrasting with the target’s diaminopyrimidine .
Complex Amide Derivatives
includes peptide-like amides such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide. These compounds prioritize stereochemical complexity and peptide backbones, unlike the target molecule’s planar aromatic system .
Data Table: Key Structural and Functional Comparisons
Research Implications and Limitations
While direct biological data for the target compound are absent in the provided evidence, structural comparisons suggest:
- Challenges: The ethyl group on pyrimidine could reduce solubility compared to polar substituents (e.g., cyano or ethoxy).
Further studies should prioritize synthesis, solubility assays, and kinase inhibition screens to validate these hypotheses.
Biological Activity
Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]- is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anti-cancer research. This article explores the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data.
The molecular formula of Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]- is C14H16ClN5O, with a molar mass of 305.76 g/mol. Its structure includes a chloro group which is believed to enhance its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of acetamides, particularly against resistant strains of bacteria such as Klebsiella pneumoniae. The presence of the chloro atom in this compound has been shown to improve its efficacy.
Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) for Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]- was determined through various assays. One study found that this compound exhibited a significantly lower MIC compared to its non-chloro counterpart, indicating enhanced antibacterial activity:
| Compound | MIC (µg/mL) |
|---|---|
| A1 (N-(4-fluoro-3-nitrophenyl)acetamide) | 64 |
| A2 (Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]-) | 32 |
This demonstrates that the chloro substitution plays a critical role in enhancing antibacterial potency .
Time-Kill Kinetics
Further evaluation through time-kill kinetics revealed that Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]- effectively reduced viable bacterial counts within hours of exposure:
| Time (hours) | CFU Reduction (log 10 CFU/mL) |
|---|---|
| 0 | 6.0 |
| 1 | 4.5 |
| 6 | 3.0 |
| 10 | <1.0 |
These results confirm its bactericidal properties at concentrations corresponding to twice the MIC .
Anti-Cancer Activity
Acetamides have also been evaluated for their potential anti-cancer properties. Compounds similar to Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]- have been reported to inhibit Focal Adhesion Kinases (FAK), which are implicated in cancer cell proliferation and metastasis.
The proposed mechanism involves the inhibition of FAK and Pyk2 signaling pathways, which are crucial for cancer cell survival and migration. By disrupting these pathways, acetamides may induce apoptosis in cancer cells and inhibit tumor growth .
Cytotoxicity and Pharmacokinetics
Assessments of cytotoxicity indicate that Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]- exhibits favorable safety profiles in vitro. The compound showed low cytotoxic effects on normal human cell lines while maintaining potent activity against bacterial pathogens.
Pharmacokinetic studies suggest that this compound has good absorption characteristics and metabolic stability, making it a promising candidate for further development as an oral therapeutic agent .
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial properties of several acetamides against Klebsiella pneumoniae. Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]- was one of the most effective compounds tested.
- Anti-Cancer Research : Research focusing on FAK inhibitors identified this acetamide as a potential lead compound for developing new anti-cancer therapies due to its ability to inhibit key signaling pathways involved in tumor progression.
Q & A
Q. What synthetic methodologies are reported for preparing N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]acetamide, and how can yield optimization be achieved?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and functional group substitutions. For example, pyrimidine ring formation via cyclization of 2,4-diamino-6-hydroxypyrimidine derivatives with alkylating agents (e.g., 2-[(diisopropoxyphosphoryl)methoxy]ethyl tosylate) is critical . Reflux conditions (e.g., in acetic anhydride with triethyl orthoformate) and purification via column chromatography or recrystallization are common . Yield optimization may require adjusting reaction time, temperature, and stoichiometric ratios of intermediates.
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions and aromaticity .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves dihedral angles and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds in pyrimidine derivatives) .
Advanced Research Questions
Q. How do structural modifications (e.g., C5 substituents) influence antiviral activity, and how can SAR studies resolve contradictory efficacy data?
Methodological Answer: Substituents at the pyrimidine C5 position significantly impact antiviral potency. For instance:
- 5-Methyl : High anti-HIV activity (EC₅₀ ≈ 0.00018 µM) but marked cytotoxicity .
- 5-Halogen (Cl/Br) : Lower toxicity (EC₅₀ = 0.0023–0.011 µM) with retained efficacy .
Contradictions in reported activities may arise from assay variability (e.g., cell lines, incubation times). Standardized protocols (e.g., CEM cell cultures for retroviruses) and comparative dose-response curves are recommended.
| Substituent | Antiviral EC₅₀ (µM) | Cytotoxicity (µM) |
|---|---|---|
| 5-Methyl | 0.00018 | 0.3 (IC₅₀) |
| 5-Chloro | 0.0023 | >0.3 (Non-toxic) |
Q. What computational strategies predict target interactions, such as thymidylate synthase inhibition?
Methodological Answer:
- Molecular Docking : Simulate binding poses using crystallographic data (e.g., thymidylate synthase active site PDB: 1HVY) .
- HOMO-LUMO Analysis : Assess electron distribution to predict nucleophilic/electrophilic regions (e.g., MESP maps for hydrogen-bond acceptor sites) .
- MD Simulations : Evaluate stability of ligand-enzyme complexes over 100 ns trajectories to identify critical residues (e.g., Asp218 in thymidylate synthase) .
Q. How can crystallographic data resolve discrepancies in reported hydrogen-bonding patterns of pyrimidine derivatives?
Methodological Answer: X-ray crystallography reveals intramolecular interactions (e.g., N–H⋯N bonds in pyrimidine rings) and torsional angles affecting bioactivity. For example:
- Dihedral Angles : 12.8° twist between pyrimidine and phenyl groups in polymorphic forms .
- C–H⋯π Interactions : Stabilize crystal packing and influence solubility .
Discrepancies are resolved by comparing unit cell parameters (e.g., space group P2₁/c vs. P-1) and validating with Cambridge Structural Database (CSD) entries.
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity for 5-methyl derivatives despite potent antiviral activity?
Methodological Answer: Cytotoxicity may stem from off-target effects (e.g., inhibition of human kinases) or metabolic activation. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
